molecular formula C22H21ClO7 B11589187 [2-chloro-4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-6-methoxyphenoxy]acetic acid

[2-chloro-4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-6-methoxyphenoxy]acetic acid

Cat. No.: B11589187
M. Wt: 432.8 g/mol
InChI Key: YXRCHEOXRKBQDQ-UHFFFAOYSA-N
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Description

[2-chloro-4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-6-methoxyphenoxy]acetic acid: is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-chloro-4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-6-methoxyphenoxy]acetic acid involves multiple steps. One common method involves the cyclization of tandem Michael/Michael adducts with iodine as a catalyst. This reaction typically occurs under solvent-free conditions, making it an environmentally friendly process .

Industrial Production Methods: Industrial production of this compound may involve solid-phase synthesis techniques. This method utilizes resin-bound Michael acceptors and cyclohexanediones to generate the xanthenedione skeleton . The process is efficient and yields high-quality products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with NBS typically yields brominated derivatives .

Scientific Research Applications

Chemistry: The compound is used as a reagent in various organic synthesis reactions, including the formation of complex polycyclic structures .

Biology: In biological research, the compound may be used to study enzyme interactions and metabolic pathways.

Industry: In the industrial sector, the compound can be used in the production of polymers, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [2-chloro-4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-6-methoxyphenoxy]acetic acid involves its interaction with specific molecular targets. These interactions can lead to the inhibition of certain enzymes or the activation of specific pathways, resulting in the desired biological or chemical effects .

Comparison with Similar Compounds

Uniqueness: What sets [2-chloro-4-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)-6-methoxyphenoxy]acetic acid apart is its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its unique structure also contributes to its potential as a versatile reagent in scientific research and industrial processes.

Properties

Molecular Formula

C22H21ClO7

Molecular Weight

432.8 g/mol

IUPAC Name

2-[2-chloro-4-(1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-xanthen-9-yl)-6-methoxyphenoxy]acetic acid

InChI

InChI=1S/C22H21ClO7/c1-28-17-9-11(8-12(23)22(17)29-10-18(26)27)19-20-13(24)4-2-6-15(20)30-16-7-3-5-14(25)21(16)19/h8-9,19H,2-7,10H2,1H3,(H,26,27)

InChI Key

YXRCHEOXRKBQDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4)Cl)OCC(=O)O

Origin of Product

United States

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